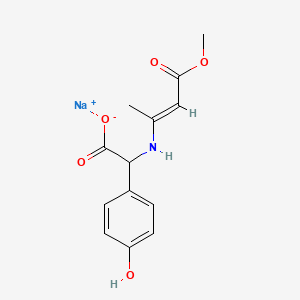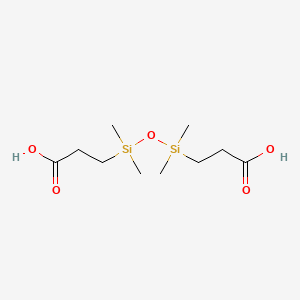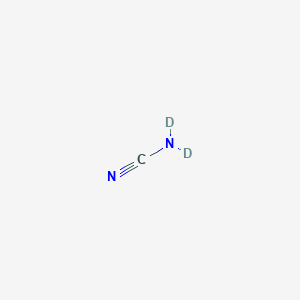
Biphenyl-4-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-4-d1 is a deuterated derivative of biphenyl, where one of the hydrogen atoms on the biphenyl molecule is replaced with deuterium. Deuterium is an isotope of hydrogen that contains one proton and one neutron, making it twice as heavy as regular hydrogen. This substitution can be useful in various scientific applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biphenyl-4-d1 can be synthesized through several methods. One common approach involves the deuteration of biphenyl using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure efficient incorporation of deuterium into the biphenyl structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing biphenyl and the catalyst, and the reaction is carefully monitored to achieve the desired level of deuteration.
Analyse Des Réactions Chimiques
Types of Reactions: Biphenyl-4-d1 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to this compound hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the this compound molecule. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can produce nitrothis compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: this compound oxide
Reduction: this compound hydride
Substitution: Nitrothis compound
Applications De Recherche Scientifique
Biphenyl-4-d1 has a wide range of applications in scientific research:
Chemistry: It is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological studies, this compound can be used to trace metabolic pathways and understand the behavior of biphenyl derivatives in living organisms.
Medicine: Deuterated compounds like this compound are used in drug development to improve the pharmacokinetic properties of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mécanisme D'action
The mechanism of action of biphenyl-4-d1 depends on its specific application. In general, the presence of deuterium can influence the chemical and physical properties of the compound. For example, in drug development, deuterium substitution can lead to changes in the metabolic stability and bioavailability of the drug. The molecular targets and pathways involved vary depending on the specific use of this compound.
Comparaison Avec Des Composés Similaires
Biphenyl-4-d1 can be compared with other deuterated biphenyl derivatives and non-deuterated biphenyl compounds:
Similar Compounds:
Uniqueness: this compound is unique due to the specific position of the deuterium atom, which can influence its chemical reactivity and physical properties. This makes it valuable for studies requiring precise isotopic labeling and for applications where the position of the deuterium atom is critical.
Propriétés
Formule moléculaire |
C12H10 |
|---|---|
Poids moléculaire |
155.21 g/mol |
Nom IUPAC |
1-deuterio-4-phenylbenzene |
InChI |
InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D |
Clé InChI |
ZUOUZKKEUPVFJK-MICDWDOJSA-N |
SMILES isomérique |
[2H]C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)

![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)

![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)




![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)



